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Introduction

Carbonyl fluoride (COF2), a structural analog of phosgene, is a highly reactive gas with
significant implications in atmospheric chemistry and as a potential synthon in organic and
medicinal chemistry. Understanding the mechanisms, kinetics, and thermodynamics of its
reactions is crucial for predicting its environmental fate and harnessing its synthetic potential.
This technical guide provides an in-depth analysis of quantum chemical studies on carbonyl
fluoride reactions, offering valuable data and methodologies for researchers in the field.

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT)
methods, have become indispensable tools for elucidating complex reaction pathways that are
often difficult to probe experimentally.[1][2][3][4] These computational approaches provide
detailed insights into transition states, reaction intermediates, and potential energy surfaces,
enabling the prediction of reaction rates and product distributions.[1]

This guide summarizes key findings from theoretical investigations into the reactions of
carbonyl fluoride with various chemical species, including water (hydrolysis), alcohols,
amines, and radicals. Quantitative data are presented in clearly structured tables for easy
comparison, and detailed computational methodologies are provided. Furthermore, reaction
pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical
representation of the complex processes involved.
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Core Reactions and Mechanisms
Hydrolysis of Carbonyl Fluoride

The hydrolysis of carbonyl fluoride is a critical process in its atmospheric degradation.[5][6]
Theoretical studies have shown that the direct reaction with a single water molecule proceeds
through a high energy barrier. However, the presence of additional water molecules or other
catalysts can significantly lower this barrier.[5]

Ab initio molecular orbital calculations have been employed to map the potential energy
surface of the COFz + H20 reaction.[6] These studies reveal the formation of transient
intermediates, such as dihydroxy difluoromethane (CF2(OH)z), which subsequently decompose
to form the final products, carbon dioxide (COz) and hydrogen fluoride (HF).[6] The overall
reaction is exothermic.

Table 1: Calculated Activation Energies for the Hydrolysis of Carbonyl Fluoride

. Activation
. Computatio .
Reaction Basis Set Catalyst Energy Reference
nal Method
(kcal/mol)
COF2 + H20 MP2 6-31G** None ~40 [6]
MP2/6-
COFz2 + 2H20  311++G(2d,2 - Water 11.2-19.6 [5]
p)
COF2 + H20 CCsSD(T) aug-cc-pvVTZ NHs 19.6 [5]
COF2 + H20 CCSD(T) aug-cc-pvVTZ  HCOOH 11.2 [5]

Diagram 1: Catalyzed Hydrolysis of Carbonyl Fluoride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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